2-Amino-6-bromo-4-hydroxyquinoline-3-carbonitrile

Catalog No.
S15874016
CAS No.
M.F
C10H6BrN3O
M. Wt
264.08 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Amino-6-bromo-4-hydroxyquinoline-3-carbonitrile

Product Name

2-Amino-6-bromo-4-hydroxyquinoline-3-carbonitrile

IUPAC Name

2-amino-6-bromo-4-oxo-1H-quinoline-3-carbonitrile

Molecular Formula

C10H6BrN3O

Molecular Weight

264.08 g/mol

InChI

InChI=1S/C10H6BrN3O/c11-5-1-2-8-6(3-5)9(15)7(4-12)10(13)14-8/h1-3H,(H3,13,14,15)

InChI Key

WZMFLKWQEOORPR-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1Br)C(=O)C(=C(N2)N)C#N

2-Amino-6-bromo-4-hydroxyquinoline-3-carbonitrile is a chemical compound characterized by its unique structure, which includes a quinoline ring system with various functional groups. The molecular formula for this compound is C10H6BrN3OC_{10}H_{6}BrN_{3}O. This compound features an amino group, a hydroxy group, a bromine atom, and a carbonitrile group, contributing to its distinctive chemical properties and biological activities.

  • Oxidation: 2-Amino-6-bromo-4-hydroxyquinoline-3-carbonitrile can be oxidized to form various quinoline derivatives. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
  • Reduction: The carbonitrile group can be reduced to an amine, yielding 2-amino-6-bromo-4-hydroxyquinoline.
  • Substitution: The bromine atom can be substituted with nucleophiles such as amines or thiols under appropriate conditions, leading to the formation of substituted quinoline derivatives.

Major Products Formed

  • Oxidation: Quinoline derivatives with different functional groups.
  • Reduction: 2-Amino-6-bromo-4-hydroxyquinoline.
  • Substitution: Substituted quinoline derivatives with various nucleophiles.

2-Amino-6-bromo-4-hydroxyquinoline-3-carbonitrile exhibits significant biological activity. It has been shown to inhibit specific enzymes by binding to their active sites, thus blocking their function. Additionally, it may modulate signal transduction pathways by interacting with cellular receptors, impacting various cellular processes.

The synthesis of 2-amino-6-bromo-4-hydroxyquinoline-3-carbonitrile typically involves the bromination of 4-hydroxyquinoline-3-carbonitrile. A common method includes the use of bromine in an acetic acid solvent under reflux conditions to ensure complete bromination. Industrial production often employs large-scale bromination processes using automated reactors for consistency and efficiency .

General Steps for Synthesis

  • Bromination: Reacting 4-hydroxyquinoline-3-carbonitrile with bromine in acetic acid.
  • Purification: Isolating the product through crystallization or chromatography.

Studies on the interactions of 2-amino-6-bromo-4-hydroxyquinoline-3-carbonitrile with biological targets have revealed its potential as an inhibitor of specific enzymes involved in metabolic pathways. Its ability to bind selectively to these targets makes it a candidate for further therapeutic development.

Several compounds are structurally similar to 2-amino-6-bromo-4-hydroxyquinoline-3-carbonitrile, including:

Compound NameKey Features
6-Bromo-4-hydroxyquinoline-3-carboxylic acidContains a carboxylic acid instead of a carbonitrile
6-Bromo-4-chloroquinoline-3-carbonitrileContains chlorine instead of bromine
4-Hydroxyquinoline-3-carbonitrileLacks the bromine atom

Uniqueness

2-Amino-6-bromo-4-hydroxyquinoline-3-carbonitrile is unique due to its combination of both a bromine atom and a nitrile group, which confer distinct chemical reactivity and biological activity compared to its analogs. This uniqueness contributes to its specific solubility, stability, and reactivity profiles, making it suitable for targeted applications in research and pharmaceutical development .

XLogP3

2.3

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

262.96942 g/mol

Monoisotopic Mass

262.96942 g/mol

Heavy Atom Count

15

Dates

Last modified: 08-15-2024

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